molecular formula C20H22N2O6 B11421532 3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421532
M. Wt: 386.4 g/mol
InChI Key: RZHVKRQFYHQOII-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of structural elements, combining an oxazole ring with two methoxyphenyl substituents. Let’s break it down:

    Oxazole Ring: The oxazole moiety consists of a five-membered ring containing one oxygen and one nitrogen atom. It imparts unique properties to the compound.

    Methoxyphenyl Substituents: These are aromatic rings (phenyl groups) with methoxy (–OCH₃) substituents at specific positions.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach: One synthetic route involves cyclization of appropriate precursors to form the oxazole ring. For instance, a reaction between an amine and a carboxylic acid derivative can yield the oxazole core.

    Amide Formation: The carboxamide functionality is typically introduced via amide bond formation between the oxazole and an amine.

Reaction Conditions::
  • Reactions occur under mild conditions, often in organic solvents.
  • Catalysts or reagents like acids or bases facilitate the cyclization and amide bond formation.
Industrial Production::
  • While not widely produced industrially, research efforts have focused on scalable synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.

    Reduction: Reduction of the oxazole ring or amide functionality may be explored.

    Substitution: Halogenation or other substitutions can modify the phenyl rings.

Common Reagents::

    Oxidation: Oxidants like KMnO₄ or PCC.

    Reduction: Reducing agents such as LiAlH₄.

    Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaN₃).

Major Products::
  • Oxidation: Hydroxylated derivatives.
  • Reduction: Reduced forms.
  • Substitution: Halogenated or substituted compounds.

Scientific Research Applications

    Chemistry: Investigating reactivity, stability, and novel derivatives.

    Biology: Studying interactions with biomolecules (enzymes, receptors).

    Medicine: Potential drug candidates (e.g., anticancer, antimicrobial).

    Industry: Materials science applications (e.g., dyes, polymers).

Mechanism of Action

    Targets: Likely molecular targets include enzymes or receptors related to CoA metabolism.

    Pathways: Modulation of CoA levels impacts cellular energy metabolism.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H22N2O6/c1-24-13-6-8-16(25-2)14(10-13)15-11-19(28-22-15)20(23)21-12-5-7-17(26-3)18(9-12)27-4/h5-10,19H,11H2,1-4H3,(H,21,23)

InChI Key

RZHVKRQFYHQOII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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